Pentafluorophenol

Catalog No.
S594427
CAS No.
771-61-9
M.F
C6HF5O
M. Wt
184.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenol

CAS Number

771-61-9

Product Name

Pentafluorophenol

IUPAC Name

2,3,4,5,6-pentafluorophenol

Molecular Formula

C6HF5O

Molecular Weight

184.06 g/mol

InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

InChI Key

XBNGYFFABRKICK-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

Synonyms

2,3,4,5,6-pentafluorophenol, 2,3,4,5,6-pentafluorophenol, potassium salt, 2,3,4,5,6-pentafluorophenol, sodium salt, pentafluorophenol

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

Peptide Synthesis:

  • Pentafluorophenol serves as a key component in the synthesis of peptide bonds, which are the building blocks of proteins.
  • It is particularly useful for the preparation of pentafluorophenyl esters, which are reactive intermediates used in a coupling technique called the Fmoc/Pfp strategy. Source: Sigma-Aldrich:

Organic Chemistry Research:

  • Pentafluorophenol's unique properties, such as its strong electron-withdrawing nature and acidity, make it valuable in various organic chemistry research studies.
  • Researchers utilize it in the preparation of aromatic fluoro derivatives and other functional group transformations. Source: Sigma-Aldrich:

Material Science Research:

  • Studies have explored the potential of pentafluorophenol in the development of novel materials with specific properties.
  • For instance, research suggests its use in creating anion-π interactions within materials, which could have implications for applications in areas like catalysis and electronics. Source: The Royal Society of Chemistry:

Drug Delivery Research:

  • Recent research has investigated the use of pentafluorophenyl-containing polymers for drug delivery applications.
  • These polymers can be designed to be responsive to specific environmental cues, such as changes in pH, potentially enabling controlled release of drugs. )

Pentafluorophenol is a highly fluorinated aromatic compound with the chemical formula C6_6F5_5OH. It is characterized by the presence of five fluorine atoms attached to a phenolic ring, which significantly enhances its reactivity and stability compared to non-fluorinated phenols. The compound appears as a beige solid and has a melting point ranging from 34 to 36 °C and a boiling point of approximately 143 °C . The strong electron-withdrawing effect of the fluorine substituents makes pentafluorophenol an effective leaving group in various

Pentafluorophenol is considered hazardous due to its:

  • Toxicity: Harmful if swallowed or absorbed through skin (classified as acute toxicity category 4) [].
  • Corrosivity: Causes severe skin burns and eye damage [].
  • Environmental Impact: Persistant in the environment and may be toxic to aquatic organisms [].
Due to its unique structure:

  • Esterification: It readily forms pentafluorophenyl esters, which are utilized in coupling reactions with carboxylic acids and amines. This reaction benefits from the stability of the pentafluorophenyl group, minimizing side reactions such as racemization during peptide synthesis .
  • Pictet-Spengler Reaction: Pentafluorophenol has been shown to act as a catalyst in the Pictet-Spengler reaction, facilitating the synthesis of spirocyclic tetrahydro-β-carbolines .
  • Reimer-Tiemann Reaction: It reacts with sodium trichloroacetate under specific conditions to produce pentafluorophenyl orthoformate, demonstrating its versatility in organic synthesis .

Several methods exist for synthesizing pentafluorophenol:

  • Direct Fluorination: One common approach involves the direct fluorination of phenol using fluorinating agents.
  • From Pentafluoroacetophenone: Another method utilizes pentafluoroacetophenone as a starting material, where it undergoes hydrolysis or other transformations to yield pentafluorophenol .
  • Electrophilic Aromatic Substitution: This method exploits electrophilic aromatic substitution reactions on phenolic compounds using fluorinated reagents.

Pentafluorophenol has several applications:

  • Coupling Agent: It is primarily used as a coupling agent in organic synthesis, particularly for forming amides and esters.
  • Protecting Group: Due to its stability, it serves as a protecting group during various functional group transformations in synthetic organic chemistry .
  • Catalyst: Its role as a catalyst in specific reactions highlights its utility in facilitating complex organic transformations .

Interaction studies involving pentafluorophenol have revealed important insights into its reactivity:

  • Pentafluorophenol interacts with various radical species, including hydroxyl radicals, leading to unique reaction pathways that differ from those of non-fluorinated phenols .
  • Its interactions with lead tetraacetate under acidic conditions demonstrate its susceptibility to oxidation processes, indicating potential applications in oxidative chemistry .

Pentafluorophenol shares similarities with other halogenated phenols but stands out due to its unique combination of five fluorine substituents. Here are some comparable compounds:

CompoundNumber of FluorinesUnique Features
PentachlorophenolFiveStronger antibacterial properties due to chlorine
TrifluoromethylphenolThreeLess reactive than pentafluorophenol
PerfluorophenolSixFully fluorinated; lacks hydroxyl functionality
2,3,4-TrifluorophenolThreeDifferent substitution pattern affects reactivity

Pentafluorophenol's distinct reactivity profile and stability make it particularly valuable in organic synthesis compared to these similar compounds. Its ability to act as an effective leaving group and coupling agent sets it apart in applications involving complex molecule construction.

XLogP3

3.2

Boiling Point

145.6 °C

LogP

3.23 (LogP)

Melting Point

32.8 °C

UNII

A2YCF0YUHA

Related CAS

4615-85-4 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 53 of 57 companies with hazard statement code(s):;
H302 (24.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (15.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.91 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

771-61-9

Wikipedia

Pentafluorophenol

General Manufacturing Information

Phenol, 2,3,4,5,6-pentafluoro-: ACTIVE

Dates

Modify: 2023-08-15

Determinants for proton location and electron coupled proton transfer in hydrogen bonded pentafluorophenol-anion clusters

Jian Zhang, Yan Yang, Zhenrong Sun, Xue-Bin Wang
PMID: 32658224   DOI: 10.1039/d0cp02892d

Abstract

This work reveals the determinant factors for proton locations and electron coupled proton transfer (ECPT) in biologically relevant hydrogen bonded systems. Pentafluorophenol-anion clusters [C
F
O
·H
·A
]
are chosen to model active sites of biological functions, with the anion A
being systematically varied to ensure the proton affinities (PAs) of the anions well cover the referenced PA of C
F
O
from being appreciably smaller, then similar, and to significantly larger. Negative ion photoelectron spectroscopy of these clusters provides spectroscopic evidence showing that proton location in the anionic state is largely following the PA prediction, while ECPT is observed only for the clusters with the anion possessing an electron binding energy (EBE) significantly larger than that of the referenced C
F
O
. Theoretical calculations suggest these clusters are stabilized by forming a single strong hydrogen bond between donor and acceptor, and the associated charge and MO analyses fully support the experimental observations. The current holistic cluster model study indicates that PA is the right determinant that can be used to predict the proton location and describe hydrogen bonding structures, while both PA and EBE of anionic groups play important roles in facilitating the ECPT process.


Determination of levofloxacin, ciprofloxacin, moxifloxacin and gemifloxacin in urine and plasma by HPLC-FLD-DAD using pentafluorophenyl core-shell column: Application to drug monitoring

Sercan Yıldırım, Hanife Nur Karakoç, Ahmet Yaşar, İftihar Köksal
PMID: 32557742   DOI: 10.1002/bmc.4925

Abstract

Concentrations of fluoroquinolones, which are used in the treatment of many bacterial infections, should be monitored in biological fluids as they exhibit concentration-dependent bactericidal activity. In this study, a liquid chromatography method for the determination of levofloxacin, ciprofloxacin, moxifloxacin and gemifloxacin in human urine and plasma was developed for the first time. The efficiency of five different columns for the separation of these fluoroquinolones was compared. Experimental parameters that affect the separation, such as percentage of organic solvent, pH, temperature, gradient shape and detector wavelength, were optimized by a step-by-step approach. Using a pentafluorophenyl core-shell column (100 × 4.6 mm, 2.7 μm), the separation of four analytes was accomplished in <7.5 min. The developed method was validated for the determination of analytes in both urine and plasma with respect to sensitivity, specificity, linearity (r ≥ 0.9989), recovery (79.46-102.69%), accuracy, precision and stability (85.79-111.07%). The intra- and inter-day accuracies were within 89.55-111.94% with relative standard deviations of 0.35-8.05%. The feasibility of method was demonstrated by analyzing urine and plasma samples of patients orally receiving levofloxacin, ciprofloxacin or moxifloxacin. The developed method is suitable for therapeutic drug monitoring of these fluoroquinolones and can be applied to pharmacokinetic and toxicological studies.


Simplified LC-MS Method for Analysis of Sterols in Biological Samples

Cene Skubic, Irena Vovk, Damjana Rozman, Mitja Križman
PMID: 32916848   DOI: 10.3390/molecules25184116

Abstract

We developed a simple and robust liquid chromatographic/mass spectrometric method (LC-MS) for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis (zymosterol, dehydrolathosterol, 7-dehydrodesmosterol, desmosterol, zymostenol, lathosterol, FFMAS, TMAS, lanosterol, and dihydrolanosterol) from cultured human hepatocytes in a single chromatographic run using a pentafluorophenyl (PFP) stationary phase. The method also avails on a minimized sample preparation procedure in order to obtain a relatively high sample throughput. The method was validated on 10 sterol standards that were detected in a single chromatographic LC-MS run without derivatization. Our developed method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates. Disorders in the late part of cholesterol synthesis lead to severe malformation in human patients. The developed method enables a simple, sensitive, and fast quantification of sterols, without the need of extended knowledge of the LC-MS technique, and represents a new analytical tool in the rising field of cholesterolomics.


Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study

Afzal Hussain, Mohamed F AlAjmi, Imran Ali
PMID: 29430683   DOI: 10.1002/bmc.4206

Abstract

The pentafluorophenyl (PFP) column is emerging as a new advancement in separation science to analyze a wide range of analytes and, thus, its separation mechanism at supramolecular level is significant. We developed a mechanism for the separation of ibuprofen and omeprazole using different combinations (ranging from 50:50 to 60:40) of water-acetonitrile containing 0.1% formic acid as the mobile phase. The column used was Waters Acquity UPLC HSS PFP (75 × 2.1 mm, 1.8 μm). The reverse order of elution was observed in different combinations of the mobile phases. The docking study indicated hydrogen bonding between ibuprofen and PFP stationary phase (binding energy was -11.30 kJ/mol). Separation at PFP stationary phase is controlled by hydrogen bonding along with π-π interactions. This stationary phase may be used to analyze both aromatic and aliphatic analytes. The developed mechanism will be useful to separate various analytes by considering the possible interactions, leading to saving of energy, time and money. In addition, this work will be highly useful in preparative chromatography where separation is the major problem at a large scale. Moreover, the developed LC-MS-QTOF method may be used to analyze ibuprofen and omeprazole in an unknown sample owing to the low value of detection limits.


A simple dilute and shoot approach incorporated with pentafluorophenyl (PFP) column based LC-MS/MS assay for the simultaneous determination of trimethylamine N-oxide and trimethylamine in spot urine samples with high throughput

Xiaoguang Sunny Li, Shu Li, Gottfried Kellermann
PMID: 29017075   DOI: 10.1016/j.jchromb.2017.09.049

Abstract

Determination of trimethylamine N-oxide (TMAO) and trimethylamine (TMA) in biological and environmental samples has drawn great attention recently due to their increasing association with human health and disease. It remains a challenge to simultaneously quantify TMAO and TMA in a simple, fast and cost-effective manner due to pre-analytical and analytical constraints. For the first time, we describe a dilute and shoot approach combined with LC-MS/MS detection for the simultaneous measurement of the analytes in spot urine samples with high throughput. Compared to the existing methods, the merits of the proposed assay include the use of a simple dilute and shoot approach (100-fold), small sample volume (10μL), short LC run on a PFP column (4.0min) and multi-analyte MS detection without sample cleanup, derivatization, evaporation and a HILIC column. Dilution, LC and MS parameters were optimized in detail. Method validation yielded a wide linearity for TMAO (1.0-400μg/mL) and TMA (0.025-10μg/mL) with a respective limit of quantitation of 1.0 and 0.025μg/mL. The quantitation was not affected by 41 major urinary components, structurally-related drugs and metabolites. The intra- and inter-day assay precisions were ≤3.6% and recoveries were 93.3%-103.3% for spiked quality control samples. The clinical utility of the alternative spot urine sampling approach compared to conventional 24h urine collection was supported by a significant correlation between the two sampling strategies (n=20, p<0.0001, r=0.757-0.862; slope=0.687-1.170) and no statistical difference in day-to-day biological variability (n=20). The applicability and reliability of the assay was verified by the assessment of reference intervals in a cohort of 118 healthy people. The proposed assay would be beneficial for the rapid and accurate determination of the increasingly important TMAO and TMA demanded in clinical, environmental, pharmaceutical and nutritional fields.


Acoustic wave biosensor for the detection of the breast and prostate cancer metastasis biomarker protein PTHrP

Victor Crivianu-Gaita, Mohamed Aamer, Roy T Posaratnanathan, Alexander Romaschin, Michael Thompson
PMID: 26594891   DOI: 10.1016/j.bios.2015.11.031

Abstract

There are currently no biosensors that are able to reliably detect the process of cancer metastasis. We describe the first label-free real-time ultra-high frequency acoustic wave biosensor prototype capable of detecting the breast and prostate cancer metastasis biomarker, parathyroid hormone-related peptide (PTHrP). Two different linkers - 11-trichlorosilyl-undecanoic acid pentafluorophenyl ester (PFP) and S-(11-trichlorosilyl-undecanyl)-benzothiosulfonate (TUBTS) - were used to immobilize whole anti-PTHrP antibodies and Fab' fragments to surfaces as biorecognition elements. The biosensor surfaces were optimized using X-ray photoelectron spectroscopy (XPS) and the ultra-high frequency electromagnetic piezoelectric acoustic sensor (EMPAS). One optimized whole antibody-based surface (PFP/protein G'/whole antibodies/ethanolamine) and one optimized Fab' fragment-based surface (TUBTS/Fab' fragments) were tested as biosensors. It was determined that an in-line injection of bovine serum albumin prior to analyte injection yielded the most minimally fouling surfaces. Each surface was tested with no mass amplification and with sandwich-type secondary antibody mass amplification. The whole antibody-based mass-amplified biosensor yielded the lowest limit of detection (61 ng/mL), highest sensitivity, and a linear range from 61 ng/mL to 100 μg/mL. However, the Fab' fragment-based biosensor displayed better regenerability as a loss of ~20% of the initial analyte signal intensity was observed with each subsequent injection. The whole antibody-based biosensor was only capable of producing an analyte signal in the first injection.


Cyclodimerization of immunosuppressive fragment of HLA-DR molecule. Design, synthesis and ESI-MS/MS analysis

Monika Biernat, Marzena Cydzik, Piotr Stefanowicz, Alicja Kluczyk, Jolanta Artym, Michał Zimecki, Zbigniew Szewczuk
PMID: 27443978   DOI: 10.1002/psc.2898

Abstract

The nonapeptide fragment of the HLA-DR molecule, located in the exposed loop of the alpha-chain (164-172), having the VPRSGEVYT sequence, suppresses the immune response. Based on the three-dimensional structure of the HLA-DR superdimer, we designed a new cyclodimeric analog in which the two parallel peptide chains of VPRSGEVYT sequence are linked through their C-termini by spacer of (Gly5 )2 -Lys-NH2 and the N-termini are also linked by poly(ethylene glycol). The (VPRSGEVYTG5 )2 K-resin analog was synthesized using solid-phase peptide synthesis protocols. The cyclization was achieved by cross-linking the N-terminal positions of the dimeric peptide, attached to a MBHA resin, with alpha, omega-bis (acetic acid) poly(ethylene glycol), activated by esterification with pentafluorophenol. Our results demonstrate that the cyclodimerization of VPRSGEVYT results in enhanced immunosuppressive activity of the peptide. Mass spectrometry fragmentation analysis of the obtained cyclodimeric peptide is also presented. Copyright © 2016 European Peptide Society and John Wiley & Sons, Ltd.


Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs

Yuwaporn Pinyakit, Tanapat Palaga, Suda Kiatkamjornwong, Voravee P Hoven
PMID: 31833524   DOI: 10.1039/c9tb01533g

Abstract

Recently, pH-responsive polymeric micelles have gained significant attention as effective carriers for anti-cancer drug delivery. Herein, pH-responsive polymeric micelles were constructed by a simple post-polymerization modification of a single homopolymer, poly(pentafluorophenyl acrylate) (PPFPA). The PPFPA was first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly(pentafluorophenyl acrylate)-ran-poly(N-(2-hydroxypropyl acrylamide)). A series of amphiphilic random copolymers of different compositions could self-assemble into spherical micelles with a unimodal size distribution in aqueous solution. Then, 1-(3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, was reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug. As monitored by dynamic light scattering, the API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation. This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH. Cellular uptake studies revealed that the developed carriers were internalized into MDA-MB-231 cells within 30 min via endocytosis and exhibited cytotoxicity in a dose-dependent manner.


Reactive Conjugated Polymers for the Modulation of Islet Amyloid Polypeptide Assembly

Han Sun, Fengting Lv, Libing Liu, Shu Wang
PMID: 31252497   DOI: 10.1021/acsami.9b05247

Abstract

Misfolding and abnormal assembly of proteins cause many intractable diseases. The modulation of the assembly process of these proteins could contribute to understanding and controlling amyloid protein aggregation. Previous works focused mainly on the inhibition of the assembly process. To broaden the interaction modality of modulators with proteins for developing new modulators, in this work, we designed and synthesized two reactive poly ( p-phenylene vinylene) polymers, respectively, functionalized with N-hydroxysuccinimide ester (PPV-NHS) and pentafluorophenol ester (PPV-PFP), which exhibited the prevention or co-assembly effect on the aggregation process of islet amyloid polypeptide (IAPP). Cell assays demonstrated that both of the two polymers could effectively eliminate the cytotoxicity of IAPP. Moreover, PPV-NHS also could irreversibly disrupt preformed IAPP fibrils. We envision that PPV-NHS and PPV-PFP might offer a new design method for the modulation of protein assembly.


Offline pentafluorophenyl (PFP)-RP prefractionation as an alternative to high-pH RP for comprehensive LC-MS/MS proteomics and phosphoproteomics

Andrew V Grassetti, Rufus Hards, Scott A Gerber
PMID: 28555341   DOI: 10.1007/s00216-017-0407-6

Abstract

Technological advances in liquid chromatography and tandem mass spectrometry (LC-MS/MS) have enabled comprehensive analyses of proteins and their post-translational modifications from cell culture and tissue samples. However, sample complexity necessitates offline prefractionation via a chromatographic method that is orthogonal to online reversed-phase high-performance liquid chromatography (RP-HPLC). This additional fractionation step improves target identification rates by reducing the complexity of the sample as it is introduced to the instrument. A commonly employed offline prefractionation method is high pH reversed-phase (Hi-pH RP) chromatography. Though highly orthogonal to online RP-HPLC, Hi-pH RP relies on buffers that interfere with electrospray ionization. Thus, samples that are prefractionated using Hi-pH RP are typically desalted prior to LC-MS/MS. In the present work, we evaluate an alternative offline prefractionation method, pentafluorophenyl (PFP)-based reversed-phase chromatography. Importantly, PFP prefractionation results in samples that are dried prior to analysis by LC-MS/MS. This reduction in sample handling relative to Hi-pH RP results in time savings and could facilitate higher target identification rates. Here, we have compared the performances of PFP and Hi-pH RP in offline prefractionation of peptides and phosphopeptides that have been isolated from human cervical carcinoma (HeLa) cells. Given the prevalence of isobaric mass tags for peptide quantification, we evaluated PFP chromatography of peptides labeled with tandem mass tags. Our results suggest that PFP is a viable alternative to Hi-pH RP for both peptide and phosphopeptide offline prefractionation.


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